molecular formula C10H8O2 B026294 7-(Oxiran-2-yl)benzofuran CAS No. 106619-08-3

7-(Oxiran-2-yl)benzofuran

Cat. No.: B026294
CAS No.: 106619-08-3
M. Wt: 160.17 g/mol
InChI Key: ZNILXSHYEVKFAU-UHFFFAOYSA-N
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Description

7-(Oxiran-2-yl)benzofuran is a chemical compound that features a benzofuran ring fused with an oxirane (epoxide) group at the 7th position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with epichlorohydrin under basic conditions to form the desired epoxide ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Oxiran-2-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-(Oxiran-2-yl)benzofuran involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 7-(Oxiran-2-yl)benzofuran is unique due to the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot .

Properties

IUPAC Name

7-(oxiran-2-yl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNILXSHYEVKFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of benzofuran-7-carboxaldehyde (4.4 g) in dry dimethylsulphoxide was added dropwise to a stirred solution of sodium hydride (60% dispersion in oil, 2.5 g) and trimethylsulphoxonium iodide (7.6 g) in dimethylsulphoxide (50 ml) at room temperature. After 1 hour iced water was added and extracted with diethylether. The extracts were washed with water, dried, filtered and evaporated to a yellow oil. Chromatography on silica eluting with 10:1:90 ether:triethylamine:hexane gave 7-benzofuranyl oxirane as an oil.
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